1-(3-chlorophenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione
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Overview
Description
1-(3-chlorophenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione, also known as indazolo-pyrazolidine (IP), is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that contains an indole and pyrazolidine ring system. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research are the focus of
Mechanism of Action
The exact mechanism of action of IP is not fully understood. However, studies have shown that it interacts with various signaling pathways involved in cancer cell growth and inflammation. IP has been shown to inhibit the MAPK/ERK and PI3K/AKT signaling pathways, which are important for cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that IP has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. IP has also been shown to inhibit the expression of viral proteins and reduce viral replication.
Advantages and Limitations for Lab Experiments
One of the advantages of using IP in lab experiments is its ability to inhibit various signaling pathways involved in cancer cell growth and inflammation. It has also been shown to have antiviral properties, making it a potential candidate for the development of antiviral drugs. However, one of the limitations of using IP in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on IP. One area of research is the development of IP derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of IP and its potential therapeutic applications. IP can also be studied for its potential use in combination therapy with other anticancer or anti-inflammatory drugs.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione is a promising compound that has shown potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential therapeutic applications of IP.
Synthesis Methods
IP can be synthesized through a two-step reaction process. The first step involves the synthesis of 3-(3-chlorophenyl)-1H-indole-2-carboxylic acid, which is then reacted with hydrazine hydrate to produce IP. The reaction conditions and yields of the synthetic process have been optimized in several studies, making it a reliable and efficient method for IP synthesis.
Scientific Research Applications
IP has shown potential in various scientific research applications. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. In vitro studies have shown that IP inhibits the growth of cancer cells, induces apoptosis, and inhibits the migration of cancer cells. Additionally, IP has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been studied for its antiviral properties against the Zika virus.
properties
IUPAC Name |
2-(3-chlorophenyl)-3-hydroxy-4-[(E)-indol-3-ylidenemethyl]-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c19-12-4-3-5-13(9-12)22-18(24)15(17(23)21-22)8-11-10-20-16-7-2-1-6-14(11)16/h1-10,24H,(H,21,23)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYCSULMPAZBGI-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(NC3=O)C4=CC(=CC=C4)Cl)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(N(NC3=O)C4=CC(=CC=C4)Cl)O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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